molecular formula C11H12ClF3N4O2 B3127011 N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide CAS No. 338396-77-3

N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide

Cat. No.: B3127011
CAS No.: 338396-77-3
M. Wt: 324.69 g/mol
InChI Key: REOAGJMRVKYYTR-UBKPWBPPSA-N
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Description

N’-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and cost-effectiveness. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

N’-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and methoxy-substituted amides, such as:

  • 3-Chloro-5-(trifluoromethyl)pyridine
  • N,N-Dimethylmethanimidamide derivatives

Uniqueness

N’-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring provides a versatile scaffold for further modifications .

Properties

IUPAC Name

(3E)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-(dimethylaminomethylidene)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4O2/c1-19(2)6-17-10(20)18-21-5-9-8(12)3-7(4-16-9)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,18,20)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOAGJMRVKYYTR-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide
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N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide
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N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide
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N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide
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N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide
Reactant of Route 6
N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide

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